(7E)-1-oxacycloheptadec-7-en-2-one, commonly referred to as ambrettolide, is a macrocyclic lactone characterized by its unique structure and musky odor. With the molecular formula and a molecular weight of 252.39 g/mol, this compound features a lactone ring that contributes to its aromatic properties. It has a melting point of 28.5 °C and a boiling point ranging from 185 to 190 °C at reduced pressure . Ambrettolide is notable for its use in the fragrance industry due to its pleasant scent, which resembles that of musk, making it a valuable ingredient in perfumes and scented products .
(7E)-1-Oxacycloheptadec-7-en-2-one, also known as ambrettolide or omega-6-hexadecenlactone, is a naturally occurring cyclic fatty acid found in various plants, including musk seeds and ambrette seeds []. While research on its specific applications in science is limited, there are a few areas where it has been explored:
Ambrettolide is widely used in the fragrance industry as a fixative []. Fixatives help to slow down the evaporation of other volatile fragrance components, thereby extending the lifespan of a perfume's scent []. Ambrettolide possesses a musky, sweet, and woody odor, and it can be used in various fragrance formulations, including perfumes, cosmetics, and household products [].
Some studies have investigated the potential antimicrobial activity of ambrettolide. Research suggests that it may exhibit activity against certain bacteria and fungi [, ]. However, further research is needed to confirm these findings and understand the mechanisms of action behind any potential antimicrobial properties.
These reactions are significant for both synthetic applications and the exploration of the compound's biological activity.
Research into the biological activity of ambrettolide has highlighted its potential therapeutic properties. It is primarily recognized for its olfactory effects, as it interacts with olfactory receptors in the nasal cavity, triggering sensory responses associated with its musky scent. Additionally, studies suggest that derivatives of ambrettolide may have anticancer properties, indicating its potential use in medicinal chemistry . The compound has also been evaluated for safety in cosmetic applications, focusing on skin irritation and sensitization profiles .
The synthesis of (7E)-1-oxacycloheptadec-7-en-2-one typically involves several organic reactions aimed at forming the lactone ring. One common synthesis route includes the use of trimethyl orthoformate and diacetyl oxide. In industrial settings, production is optimized for large-scale synthesis, focusing on cost-effectiveness and high yields. This often involves readily available starting materials and efficient reaction conditions tailored for the fragrance industry.
Studies on ambrettolide's interactions focus primarily on its binding with olfactory receptors. The compound activates specific receptors in the olfactory epithelium, initiating a signal transduction pathway that leads to scent perception. This interaction is part of broader research into how various compounds influence olfactory signaling pathways and their implications for flavor and fragrance formulation .
Several compounds share structural similarities with ambrettolide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ambrettolide | Musky odor; used in fragrances; potential medicinal uses | |
| Civetone | Derived from civet gland; strong musky scent | |
| Musk Ketone | Synthetic musk; used in perfumes; less animalistic odor | |
| Isoamyl Acetate | Fruity scent; used in flavoring; different aromatic profile | |
| Musk Ambrette | Synthetic musk; floral-musk scent; used in perfumery |
Ambrettolide stands out due to its specific lactone structure and significant role in olfactory research compared to these similar compounds. Its unique combination of aromatic properties and potential therapeutic applications further distinguishes it within this group.
Irritant